molecular formula C12H10F4O3S B11089506 methyl (2E)-3-fluoro-3-[(4-hydroxy-3-methylphenyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate

methyl (2E)-3-fluoro-3-[(4-hydroxy-3-methylphenyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate

Cat. No.: B11089506
M. Wt: 310.27 g/mol
InChI Key: TXXKSWFYEFXBKC-MDZDMXLPSA-N
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Description

    is a complex organic compound with the following structural formula:

    Methyl (2E)-3-fluoro-3-[(4-hydroxy-3-methylphenyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate: CH3C(CF3)C(SH)C(OH)C(CH3)O\text{CH}_3\text{C}(\text{CF}_3)\text{C}(\text{SH})\text{C}(\text{OH})\text{C}(\text{CH}_3)\text{O}CH3​C(CF3​)C(SH)C(OH)C(CH3​)O

    .
  • It contains a trifluoromethyl group, a thiol (sulfanyl) group, and a hydroxy group, making it chemically interesting.
  • The compound’s synthesis and applications have attracted scientific attention due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C12H10F4O3S

    Molecular Weight

    310.27 g/mol

    IUPAC Name

    methyl (E)-3-fluoro-3-(4-hydroxy-3-methylphenyl)sulfanyl-2-(trifluoromethyl)prop-2-enoate

    InChI

    InChI=1S/C12H10F4O3S/c1-6-5-7(3-4-8(6)17)20-10(13)9(11(18)19-2)12(14,15)16/h3-5,17H,1-2H3/b10-9+

    InChI Key

    TXXKSWFYEFXBKC-MDZDMXLPSA-N

    Isomeric SMILES

    CC1=C(C=CC(=C1)S/C(=C(\C(=O)OC)/C(F)(F)F)/F)O

    Canonical SMILES

    CC1=C(C=CC(=C1)SC(=C(C(=O)OC)C(F)(F)F)F)O

    Origin of Product

    United States

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